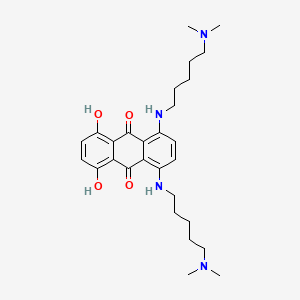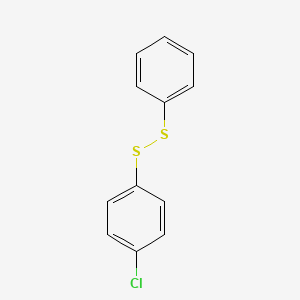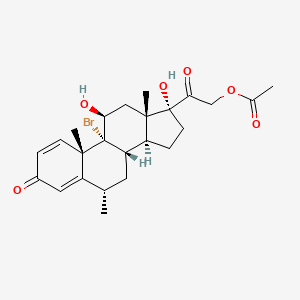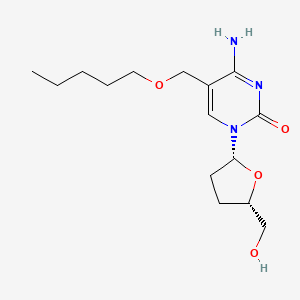
Cytidine, 2',3'-dideoxy-5-((pentyloxy)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,3’-Dideoxy-5-pentyloxymethylcytidine is a synthetic nucleoside analog. It is structurally similar to cytidine but lacks hydroxyl groups at the 2’ and 3’ positions on the ribose ring. This modification makes it a valuable compound in antiviral research, particularly in the development of treatments for viral infections such as HIV.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxy-5-pentyloxymethylcytidine typically involves the radical deoxygenation of ribonucleosides. One common method includes the use of xanthate as a radical precursor. The process begins with the protection of the ribonucleoside, followed by the formation of the xanthate derivative. The radical deoxygenation is then carried out using tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) as radical initiators .
Industrial Production Methods
Industrial production of 2’,3’-Dideoxy-5-pentyloxymethylcytidine follows similar synthetic routes but on a larger scale. The use of environmentally friendly and low-cost reagents is emphasized to ensure sustainability and cost-effectiveness. Enzymatic methods, such as the use of adenosine deaminase, are also employed to improve yields and reduce the use of hazardous chemicals .
Analyse Chemischer Reaktionen
Types of Reactions
2’,3’-Dideoxy-5-pentyloxymethylcytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
2’,3’-Dideoxy-5-pentyloxymethylcytidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential to inhibit viral replication by interfering with viral DNA synthesis.
Medicine: It is explored as a potential antiviral agent, particularly against HIV, due to its ability to inhibit reverse transcriptase.
Wirkmechanismus
The mechanism of action of 2’,3’-Dideoxy-5-pentyloxymethylcytidine involves its incorporation into viral DNA during replication. Once incorporated, it acts as a chain terminator, preventing further elongation of the DNA strand. This inhibition of viral DNA synthesis effectively halts viral replication. The compound targets the viral reverse transcriptase enzyme, which is responsible for converting viral RNA into DNA .
Vergleich Mit ähnlichen Verbindungen
2’,3’-Dideoxy-5-pentyloxymethylcytidine is compared with other nucleoside analogs such as:
Zidovudine (AZT): Another nucleoside analog used in HIV treatment, but with different structural modifications.
Didanosine (ddI): Similar in its mechanism of action but differs in its chemical structure.
Zalcitabine (ddC): Shares a similar mode of action but has distinct structural features.
The uniqueness of 2’,3’-Dideoxy-5-pentyloxymethylcytidine lies in its specific structural modifications, which confer unique properties and potential advantages in antiviral therapy .
Eigenschaften
CAS-Nummer |
133697-52-6 |
|---|---|
Molekularformel |
C15H25N3O4 |
Molekulargewicht |
311.38 g/mol |
IUPAC-Name |
4-amino-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-(pentoxymethyl)pyrimidin-2-one |
InChI |
InChI=1S/C15H25N3O4/c1-2-3-4-7-21-10-11-8-18(15(20)17-14(11)16)13-6-5-12(9-19)22-13/h8,12-13,19H,2-7,9-10H2,1H3,(H2,16,17,20)/t12-,13+/m0/s1 |
InChI-Schlüssel |
RIRCIPGYIBDDQN-QWHCGFSZSA-N |
Isomerische SMILES |
CCCCCOCC1=CN(C(=O)N=C1N)[C@H]2CC[C@H](O2)CO |
Kanonische SMILES |
CCCCCOCC1=CN(C(=O)N=C1N)C2CCC(O2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







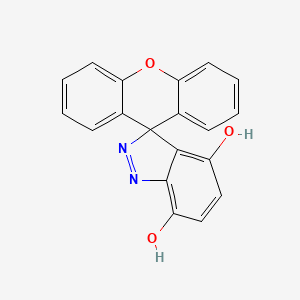
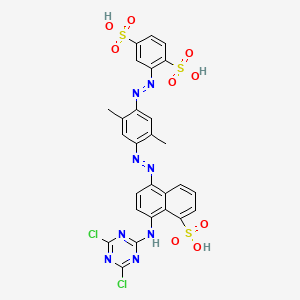
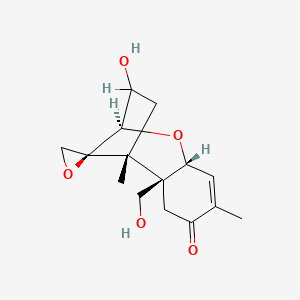
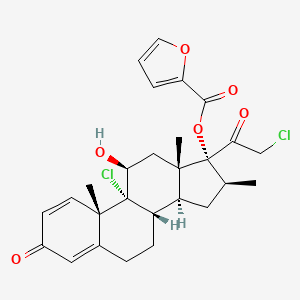

![[2-(5-Nitrofuran-2-yl)-2-oxoethyl] thiocyanate](/img/structure/B12794377.png)
